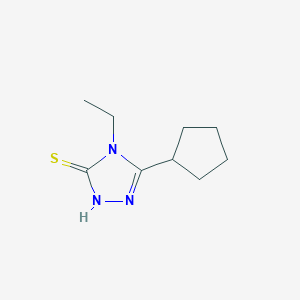

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFRRDLAVPGKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392756 | |

| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-81-9 | |

| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The 1,2,4-triazole nucleus, and specifically its 3-thiol derivatives, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of a novel derivative, this compound, synthesizing multi-technique spectroscopic analysis with the definitive power of single-crystal X-ray crystallography.

The elucidation process begins with a viable synthesis. A common and effective route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a relevant acylthiosemicarbazide intermediate.[4] The causality for this pathway lies in its high efficiency and the ready availability of starting materials.

Proposed Synthetic Protocol:

-

Step 1: Synthesis of Cyclopentanecarbohydrazide.

-

React methyl cyclopentanecarboxylate with an excess of hydrazine hydrate, typically under reflux. The nucleophilic hydrazine displaces the methoxy group of the ester to form the corresponding hydrazide.

-

-

Step 2: Formation of the Acylthiosemicarbazide Intermediate.

-

The synthesized cyclopentanecarbohydrazide is then treated with ethyl isothiocyanate in a suitable solvent like ethanol. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding N-ethyl-2-(cyclopentanecarbonyl)hydrazine-1-carbothioamide.

-

-

Step 3: Base-Catalyzed Intramolecular Cyclization.

-

The acylthiosemicarbazide intermediate is heated in an aqueous alkaline medium, such as 8-10% sodium hydroxide solution. The basic conditions facilitate a key intramolecular cyclodehydration reaction. The oxygen of the carbonyl group and two hydrogens are eliminated as water, leading to the formation of the stable 1,2,4-triazole ring.[5] Acidification of the reaction mixture then precipitates the final product, this compound.

-

References

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of bioactive agents. This guide provides an in-depth technical analysis of the spectroscopic data for a specific derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 667412-81-9, Chemical Formula: C₉H₁₅N₃S).[1]

The unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research, from biological screening to formulation development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this elucidation. This document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected spectral data for this compound. Our approach moves beyond a simple listing of data points to explain the causal relationships between molecular structure and spectral output, ensuring a self-validating framework for analysis.

Molecular Structure and Tautomerism

The structural identity of this compound is defined by a central 1,2,4-triazole ring substituted with an ethyl group at the N4 position, a cyclopentyl group at the C5 position, and a thiol group at the C3 position.

A critical feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3] This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution). While the thiol form is often the reactive species, the thione tautomer can be predominant, particularly in the solid state.[4] This guide will consider the spectral signatures of both tautomers.

Synthesis Context: A Plausible Pathway

To contextualize the spectroscopic analysis, it is helpful to consider a common synthetic route. Derivatives of 1,2,4-triazole-3-thiol are frequently synthesized through the acylation of a thiosemicarbazide with a carboxylic acid (or its derivative), followed by a cyclodehydration step, often under alkaline conditions.[5][6] For the title compound, this would involve reacting cyclopentanecarboxylic acid with 4-ethyl-3-thiosemicarbazide. Understanding this pathway aids in anticipating potential impurities, such as unreacted starting materials or acylation intermediates, which could be identified through the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for triazole-thiols as it can solubilize the compound and effectively reveal exchangeable protons like N-H and S-H.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The integral values of the signals must be consistent with the number of protons in the proposed structure, providing an initial layer of validation.

-

D₂O Exchange: To definitively identify the S-H (thiol) or N-H (thione) proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will diminish or disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals should match the number of non-equivalent carbons in the molecule.

-

2D NMR (for validation): If structural ambiguity exists, techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton directly to its attached carbon, providing unequivocal assignment and structural confirmation.

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| SH (thiol) or NH (thione) | 13.0 - 14.0 | Broad Singlet | 1H | Highly deshielded, acidic proton. Its broadness is due to quadrupole broadening from adjacent nitrogen atoms and chemical exchange. This signal is D₂O exchangeable.[6][7][8] |

| CH (Cyclopentyl) | 3.2 - 3.6 | Multiplet | 1H | Deshielded due to direct attachment to the triazole ring (C5). |

| CH₂ (Ethyl) | 3.9 - 4.3 | Quartet | 2H | Deshielded by the adjacent N4 of the triazole ring. Split into a quartet by the neighboring CH₃ group. |

| CH₂ (Cyclopentyl) | 1.6 - 2.2 | Multiplet | 8H | Aliphatic protons of the cyclopentyl ring. Their signals are complex and overlap due to similar chemical environments. |

| CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H | Standard aliphatic methyl group, split into a triplet by the adjacent CH₂ group. |

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton.

| Assignment | Expected δ (ppm) | Rationale |

| C=S (C3, thione form) | 165 - 170 | The C3 carbon, double-bonded to sulfur in the thione tautomer, is significantly deshielded.[2] |

| C=N (C5) | 150 - 155 | The C5 carbon, part of the triazole's C=N bond and attached to the cyclopentyl group. |

| CH₂ (Ethyl) | 40 - 45 | Carbon attached to the N4 of the triazole ring. |

| CH (Cyclopentyl) | 35 - 40 | Carbon directly attached to the C5 of the triazole ring. |

| CH₂ (Cyclopentyl) | 25 - 32 | The four methylene carbons of the cyclopentyl ring. May show one or two distinct signals depending on symmetry. |

| CH₃ (Ethyl) | 13 - 16 | Standard aliphatic methyl carbon. |

Visualization of NMR Structural Correlations

The following diagram illustrates the connectivity and the relationship between the molecular structure and its NMR spectral signals.

Caption: Correlation map of molecular fragments to their predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The thiol-thione tautomerism is particularly evident in the IR spectrum.

Experimental Protocol

A standard approach involves acquiring the spectrum using either the KBr (potassium bromide) pellet method for solid samples or using an Attenuated Total Reflectance (ATR) accessory. The solid-state spectrum is often dominated by the thione tautomer.

Data Interpretation: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance and Rationale |

| 3100 - 3300 (broad) | N-H stretch | The presence of a broad band in this region is a strong indicator of the N-H bond in the thione tautomer.[9][10] |

| 2850 - 2960 | Aliphatic C-H stretch | Characteristic stretching vibrations of the C-H bonds in the ethyl and cyclopentyl groups. |

| ~2550 (weak) | S-H stretch | A weak absorption here would confirm the presence of the thiol tautomer.[2][11][12] Its absence in a solid-state spectrum suggests the thione form is predominant. |

| ~1600 | C=N stretch | A key diagnostic feature for the triazole ring.[11] |

| ~1450 - 1550 | C=C stretch (ring) | Aromatic-like stretching vibrations within the triazole ring.[10] |

| 1100 - 1300 | C=S stretch | A strong band in this region is a key marker for the thione tautomer.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Experimental Protocol

Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields an abundant protonated molecular ion.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source operating in positive ion mode. Acquire a full scan mass spectrum.

-

Validation via HRMS: For ultimate confidence, High-Resolution Mass Spectrometry (HRMS) should be used. This technique measures the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula of the molecular ion and its fragments, which must match the theoretical formula (C₉H₁₅N₃S).

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Weight: 197.10 g/mol

-

Expected Molecular Ion Peak: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 198.1 .

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for 1,2,4-triazoles are influenced by the substituents on the ring.[14][15]

Visualization of a Plausible MS Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and sheds light on the dominant thiol-thione tautomer, and mass spectrometry validates the molecular weight and offers structural clues through fragmentation analysis. The methodologies and interpretations presented in this guide are designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This rigorous approach is essential for ensuring the scientific integrity of any research or development program involving this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. ajol.info [ajol.info]

- 3. researchgate.net [researchgate.net]

- 4. dspace.ncl.res.in [dspace.ncl.res.in]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsr.net [ijsr.net]

- 12. mdpi.com [mdpi.com]

- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. benchchem.com [benchchem.com]

- 15. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Privileged Pharmacophore

An In-Depth Technical Guide to the Mechanism of Action for 1,2,4-Triazole-3-thiol Compounds

The 1,2,4-triazole ring system, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone in modern medicinal chemistry.[1][2] This heterocyclic scaffold is considered a "privileged structure" due to its unique physicochemical properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, which allow it to interact with a wide array of biological receptors and enzymes with high affinity.[3][4] The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms, a feature that is critical to its versatile binding capabilities, especially its capacity for metal chelation within enzyme active sites.[5] This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including potent antifungal, anticancer, anti-inflammatory, and specific enzyme inhibitory actions.[6][7][8][9] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug development.

Core Mechanisms of Action: A Multi-Target Landscape

The efficacy of 1,2,4-triazole-3-thiol derivatives stems from their ability to engage multiple molecular targets. The primary mechanisms are often rooted in enzyme inhibition, where the triazole and thiol moieties act in concert to disrupt catalytic function.

Antifungal Activity: Potent Inhibition of Lanosterol 14α-demethylase (CYP51)

The most well-established mechanism for triazole-based antifungals is the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical checkpoint in the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[10][11]

Mechanism: The antifungal action is a direct consequence of high-affinity binding to the CYP51 active site. The lone pair of electrons on an sp²-hybridized nitrogen atom of the triazole ring coordinates directly with the heme iron atom at the enzyme's catalytic center.[12][13] This interaction competitively blocks the binding of the natural substrate, lanosterol, preventing its demethylation.[10] The consequences are twofold:

-

Depletion of Ergosterol: The halt in the biosynthetic pathway leads to a severe reduction in ergosterol levels, compromising the fluidity, integrity, and function of the fungal membrane.[10][11]

-

Accumulation of Toxic Sterols: The enzymatic block results in the buildup of methylated sterol precursors (e.g., 14α-methylated sterols), which integrate into the membrane and disrupt its structure, leading to increased permeability and ultimately, cell death.[10]

This mechanism is the foundation for the clinical success of numerous triazole antifungal drugs, including fluconazole and voriconazole.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. pnrjournal.com [pnrjournal.com]

- 11. isres.org [isres.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667412-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, identified by the CAS number 667412-81-9, is a heterocyclic organic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of this molecule, combining a triazole ring with cyclopentyl and ethyl substituents, and a reactive thiol group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available chemical information, safety data, a representative synthetic protocol, and the potential mechanisms of action and applications for this compound and its congeners.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively published, the following table summarizes key physicochemical properties, primarily sourced from chemical supplier databases. Researchers should verify these properties through their own analytical methods.

| Property | Value | Source |

| CAS Number | 667412-81-9 | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | ART-CHEM-BB B018033; CHEMBRDG-BB 3018033; Albb-003340 | [5] |

| Molecular Formula | C9H15N3S | [5] |

| Molecular Weight | 197.30 g/mol | Calculated |

| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound may:

Recommended Precautions

-

Handling: Handle in a well-ventilated place.[4][8] Wear suitable protective clothing, including gloves and eye/face protection.[4][8] Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

First-Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

Synthesis and Mechanism of Action

Representative Synthesis Protocol

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide in an alkaline medium.[10][11] The following is a representative protocol that could be adapted for the synthesis of the target compound.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

React cyclopentanecarbonyl chloride with potassium thiocyanate (KSCN) to form cyclopentanecarbonyl isothiocyanate.

-

React the resulting isothiocyanate with ethylhydrazine to yield 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

-

Dissolve the 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The resulting precipitate, this compound, is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.[10][11]

Caption: Representative synthesis workflow for this compound.

Potential Mechanism of Action

The biological activity of 1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) group and the triazole ring. The thiol group is a key pharmacophore that can interact with biological targets.[1] For instance, it can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.[1] The triazole ring itself is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with receptors and enzymes.

The specific mechanism of action for this compound has not been elucidated. However, based on related compounds, potential mechanisms could involve:

-

Enzyme Inhibition: The thiol group can chelate metal ions in the active sites of metalloenzymes or form disulfide bonds, thereby inhibiting enzyme activity.[1]

-

Receptor Binding: The overall molecular structure may allow it to bind to specific cellular receptors, either as an agonist or antagonist, modulating downstream signaling pathways.

-

Antimicrobial Activity: The compound may interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.[1]

Caption: Potential mechanisms of action for 1,2,4-triazole-3-thiol derivatives.

Applications in Research and Drug Development

Derivatives of 1,2,4-triazole-3-thiol are recognized for their broad spectrum of pharmacological activities.[1][2] While specific studies on CAS 667412-81-9 are limited, the structural class suggests potential applications in the following areas:

-

Antimicrobial Agents: Many triazole-thiol derivatives exhibit activity against various strains of bacteria and fungi.[1]

-

Anti-inflammatory Agents: Some compounds in this class have shown promising anti-inflammatory properties.[3]

-

Anticancer Agents: The 1,2,4-triazole scaffold is present in several approved anticancer drugs, and derivatives are actively being investigated for their potential as novel cancer therapeutics.[1][12]

-

Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[1]

Conclusion

This compound (CAS 667412-81-9) represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazole class. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding based on available information for structurally related compounds. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to explore its potential in drug discovery and development. The provided representative synthesis and potential mechanisms of action offer a starting point for researchers interested in this and related compounds.

References

- 1. 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 443918-29-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pschemicals.com [pschemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. carlroth.com [carlroth.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

An In-depth Technical Guide on the Thiol-Thione Tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The phenomenon of tautomerism, a form of structural isomerism, is of paramount importance in drug discovery and development as the different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[1][2] This guide will delve into the theoretical underpinnings of this specific tautomeric equilibrium, the key factors that influence it, and the analytical methodologies used for its characterization. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for researchers working with 1,2,4-triazole derivatives and other heterocyclic systems where tautomerism is a critical consideration.

Introduction to Thiol-Thione Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[3][4][5] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione.[1] This equilibrium, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.

The specific compound of interest, this compound, possesses substituents that can influence this tautomeric balance through steric and electronic effects. Understanding the predominant tautomeric form under various conditions is crucial for predicting its molecular interactions, metabolic fate, and overall pharmacological profile. Computational studies on related 1,2,4-triazole-3-thiones have consistently shown the thione form to be the more stable tautomer in the gas phase.[6][7]

The Tautomeric Equilibrium: A Closer Look

The thiol-thione tautomerism in this compound can be depicted as follows:

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked. For the purpose of this guide, a textual representation is provided below.

Thiol Form: Characterized by a C-S single bond and an S-H (thiol) group. The triazole ring maintains its aromatic character.

Thione Form: Characterized by a C=S double bond (thione) and an N-H bond within the triazole ring. This form is often more polar.

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and is influenced by a variety of factors:

Substituent Effects

The electronic and steric nature of the substituents on the triazole ring plays a significant role. In this compound:

-

Ethyl Group at N4: The electron-donating nature of the ethyl group can influence the basicity of the nitrogen atoms and, consequently, the proton affinity.

-

Cyclopentyl Group at C5: This bulky alkyl group can exert steric effects that may favor one tautomer over the other to minimize steric hindrance.

Computational studies on disubstituted 1,2,4-triazole-3-thiones suggest that while substituents can modulate the energy barrier for proton transfer, they generally do not alter the fact that the thione form is the predominant species in the gas phase.[6]

Solvent Effects

The polarity of the solvent is a critical determinant of the tautomeric equilibrium.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer.[8][9] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.

-

Nonpolar Solvents: In nonpolar solvents, the less polar thiol form may be more favored.[9]

The choice of solvent is therefore a crucial consideration in both the analysis and the application of this class of compounds.

Solid-State Effects

In the solid state, the predominant tautomer is determined by the thermodynamics of crystal lattice formation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly stabilize one tautomer over the other. X-ray crystallographic studies of various 4-substituted-1,2,4-triazole-3-thiones have overwhelmingly shown the presence of the thione form in the crystal structure, often forming hydrogen-bonded dimers.[10][11]

Experimental Characterization of Tautomers

A multi-faceted analytical approach is required to unequivocally identify and quantify the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[12]

¹H NMR Spectroscopy:

-

Thione Tautomer: The presence of a broad signal in the range of 12-14 ppm, which is exchangeable with D₂O, is characteristic of the N-H proton.[12]

-

Thiol Tautomer: A signal for the S-H proton would be expected in the range of 3-6 ppm.[12]

¹³C NMR Spectroscopy:

-

Thione Tautomer: The most definitive signal is that of the C=S carbon, which typically appears in the downfield region of 160-180 ppm.[12]

-

Thiol Tautomer: The C-S carbon would resonate at a significantly more upfield chemical shift.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

-

D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the exchangeable N-H or S-H proton.

-

Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy can provide evidence for the predominant tautomer based on their distinct electronic transitions.[13]

-

Thione Tautomer: Exhibits a characteristic absorption band in the range of 300-400 nm, corresponding to the n-π* transition of the C=S chromophore.[14]

-

Thiol Tautomer: Typically shows absorption bands below 300 nm, arising from π-π* transitions.[14]

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., ethanol, dioxane, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a range of 200-500 nm using a double-beam spectrophotometer.

-

Data Interpretation: The presence of an absorption maximum above 300 nm is a strong indicator of the thione form.[14] Shifts in the absorption maxima with solvent polarity can provide further insights into the nature of the electronic transitions.

| Tautomer | Expected λ_max | Transition Type |

| Thione | 300-400 nm | n-π |

| Thiol | < 300 nm | π-π |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in each tautomer.

-

Thione Tautomer: Characterized by a strong N-H stretching vibration around 3100-3300 cm⁻¹ and a C=S stretching band in the region of 1050-1250 cm⁻¹.

-

Thiol Tautomer: Would show a weak S-H stretching band around 2550-2600 cm⁻¹.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[16]

Experimental Workflow: X-ray Crystallography

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[6][7]

Protocol: DFT Calculations for Tautomer Stability

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability. The tautomer with the lower energy is predicted to be more stable.

-

Solvent Modeling: To account for solvent effects, perform the calculations using a polarizable continuum model (PCM).[8]

-

Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the IR spectra for comparison with experimental data.[6]

Conclusion and Implications

The thiol-thione tautomerism of this compound is a critical aspect of its chemical identity. Based on extensive studies of related compounds, it is highly probable that the thione form is the predominant tautomer, particularly in the solid state and in polar solvents. This has significant implications for drug development, as the thione form will dictate the molecule's hydrogen bonding capabilities, polarity, and potential interactions with biological targets. A thorough characterization using a combination of spectroscopic and computational methods, as outlined in this guide, is essential for any research and development program involving this class of compounds. The ability to understand and potentially control this tautomeric equilibrium opens avenues for fine-tuning the properties of drug candidates to optimize their efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.ncl.res.in [dspace.ncl.res.in]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-depth Technical Guide on the Potential Derivatives of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This in-depth technical guide focuses on the synthesis and potential derivatization of a specific, novel triazole core: 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. We will provide a comprehensive, step-by-step methodology for the synthesis of this core molecule, grounded in established chemical principles. Furthermore, this guide will explore the synthesis of potential derivatives through S-alkylation and Mannich reactions, offering detailed experimental protocols. These derivatives hold significant promise for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a privileged heterocyclic motif due to its diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention. The presence of the exocyclic thiol group provides a versatile handle for a variety of chemical modifications, enabling the creation of large and diverse compound libraries for high-throughput screening and drug discovery programs.[2] This guide will provide a detailed roadmap for the synthesis of the novel this compound and its subsequent derivatization.

Synthesis of the Core Compound: this compound

The most prevalent and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][2][3] This synthetic strategy will be employed for the preparation of the title compound. The overall synthetic workflow is depicted below.

References

A-Z Guide to Solubility Profiling of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. As specific experimental data for this molecule is not publicly available, this document focuses on establishing a robust, scientifically-grounded methodology. We delve into the foundational physicochemical principles governing solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and offer a template for systematic data presentation. This guide is designed for researchers, chemists, and drug development professionals, enabling them to generate reliable and reproducible solubility data, a critical step in the early stages of the drug discovery and development pipeline.[1][2]

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a fundamental physicochemical property that dictates its fate.[3][4] Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, hindering the development of promising therapeutic candidates.[3][4][5] For a compound like this compound, understanding its behavior in various solvents is paramount for several reasons:

-

Reliable Bioassay Performance: Insoluble compounds can precipitate in assay media, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.[3]

-

Formulation Development: A comprehensive solubility profile is the bedrock for creating viable formulations for in vivo studies, from simple solutions for initial pharmacokinetic (PK) screening to more complex dosage forms for later-stage development.[4]

-

Predicting In Vivo Behavior: Solubility data, particularly in biorelevant media, provides early insights into potential absorption challenges in the gastrointestinal tract.[2][6]

This guide will equip your laboratory with the necessary theoretical knowledge and practical protocols to thoroughly characterize the solubility of this, and other, novel compounds.

Physicochemical & Structural Considerations

To predict and interpret the solubility of this compound, we must first analyze its structure.

-

Core Heterocycle (1,2,4-triazole): The triazole ring contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

Thiol Group (-SH): This group introduces a crucial property: thione-thiol tautomerism .[7] The thiol (-SH) form can act as a weak acid, while the thione (C=S) tautomer is less acidic. This equilibrium is solvent and pH-dependent. The thiol group's ability to ionize to a thiolate anion (S⁻) at basic pH will significantly enhance aqueous solubility.

-

pKa: The acidity of the thiol proton is a critical parameter.[8][9] The pKa value determines the pH at which the compound transitions from its neutral, less soluble form to its ionized, more soluble form.[8] For triazole-thiol derivatives, the pKa is often in the range of 6-8, meaning its solubility can be highly sensitive to the pH of the medium.

-

Substituents (Cyclopentyl and Ethyl): The cyclopentyl and ethyl groups are nonpolar and hydrophobic. These bulky, aliphatic groups will generally decrease solubility in polar solvents like water but increase solubility in nonpolar organic solvents, following the "like dissolves like" principle.[10][11]

Based on this structure, we can hypothesize that the compound will exhibit low to moderate solubility in neutral aqueous solutions, with solubility increasing significantly at pH values above its pKa. It is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and also show solubility in less polar solvents like ethanol or isopropanol.

Methodologies for Solubility Determination

Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][12] Both provide valuable, context-dependent information.

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[13][14][15] It is a non-equilibrium measurement that reflects the compound's tendency to remain in a supersaturated state and is invaluable for early discovery due to its speed and low compound requirement.[1][16]

This protocol uses light scattering (nephelometry) to detect the formation of precipitate.[16][17]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

-

Addition of Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]

-

Incubation and Mixing: Mix the plate thoroughly on a plate shaker for a defined period, typically between 1 to 2 hours, at a controlled temperature (e.g., 25°C).[16]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which the signal significantly increases above the background indicates precipitation and defines the kinetic solubility limit.

Causality Insight: The rapid addition of buffer to the DMSO stock creates a supersaturated solution. The incubation time is a critical parameter; too short, and the compound may not have had time to precipitate, overestimating solubility. Too long, and the assay begins to approach equilibrium conditions. A 1-2 hour window is a standard compromise.

Thermodynamic Solubility Assay (The "Gold Standard")

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[15][18] The shake-flask method is the universally recognized "gold standard" for this measurement.[19][20]

This protocol ensures the system reaches equilibrium for a definitive solubility value.

-

Sample Preparation: Add an excess amount of the solid (crystalline) this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Acetonitrile). A visible excess of solid must remain to ensure saturation.[19]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period. A minimum of 24 hours is required to ensure equilibrium is reached.[1][12] For some compounds, 48-72 hours may be necessary.

-

Phase Separation: After incubation, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a 0.45 µm PVDF filter.[21]

-

Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] A standard calibration curve must be prepared for accurate quantification.

Trustworthiness Check: The reliability of this method hinges on achieving true equilibrium. To validate this, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, it provides confidence that equilibrium has been established.

Workflow for Comprehensive Solubility Assessment

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions and solvents.

Table 1: Illustrative Solubility Profile of this compound

| Solvent System | Solvent Type | Method | Solubility (µg/mL) | Solubility (mM) | Qualitative Descriptor |

| Water | Polar Protic | Thermodynamic | < 10 | < 0.05 | Practically Insoluble |

| 0.1 N HCl (pH ~1) | Polar Protic | Thermodynamic | < 20 | < 0.10 | Very Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Kinetic | 55 | 0.29 | Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Thermodynamic | 35 | 0.18 | Slightly Soluble |

| 0.1 M NaOH (pH ~13) | Polar Protic | Thermodynamic | > 1000 | > 5.30 | Soluble |

| Ethanol | Polar Protic | Thermodynamic | 500 | 2.64 | Soluble |

| Acetonitrile | Polar Aprotic | Thermodynamic | 800 | 4.22 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | > 20000 | > 105.68 | Very Soluble |

Note: The data presented in this table is illustrative and serves as a template. Actual experimental values must be determined.

Interpretation of Results:

-

pH-Dependence: A significant increase in solubility from pH 7.4 to pH 13 would confirm the acidic nature of the thiol group and its ionization to the more soluble thiolate form. The low solubility in acidic conditions (0.1N HCl) is expected for a weak acid.

-

Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as observed in the illustrative data for PBS pH 7.4.[19] This indicates the compound's ability to form a supersaturated solution, which can be advantageous for some in vivo absorption scenarios.

-

Organic Solvents: High solubility in DMSO and Acetonitrile is typical for many organic compounds and confirms their utility as stock solvents.[22] Solubility in ethanol suggests potential for simple oral formulations.

Conclusion

Determining the solubility profile of a novel compound like this compound is a non-negotiable step in modern drug discovery. By applying the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions. This systematic approach mitigates the risks associated with poor solubility, ensuring that promising compounds are not prematurely discarded and that subsequent formulation and in vivo studies are built on a solid physicochemical foundation.[1][2]

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 9. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 12. enamine.net [enamine.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. researchgate.net [researchgate.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes & Protocols: Investigating the Therapeutic Potential of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile hydrogen bonding capabilities.[1] This unique profile has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and anti-inflammatory effects.[1][2][3][4] This document introduces 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol , a novel derivative with a lipophilic cyclopentyl group at the 5-position and an ethyl group at the 4-position. These modifications present an intriguing opportunity for novel pharmacological activity. This guide provides a comprehensive framework for the synthesis and evaluation of this compound, offering detailed protocols for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in the extensive research conducted on its parent scaffold.[5][6][7][8][9]

Synthetic Pathway and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[10][11] The protocol outlined below is a robust, multi-step procedure adapted for the specific synthesis of this compound.

Synthetic Workflow Diagram

Caption: General synthetic workflow for the target compound.

Protocol: Synthesis of this compound

This protocol is based on the common synthetic route for this class of compounds, which involves the formation of a thiosemicarbazide followed by cyclization.[10][12]

Step 1: Synthesis of 4-Ethyl-3-thiosemicarbazide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of absolute ethanol.

-

Cool the flask in an ice bath and slowly add ethyl isothiocyanate (0.1 mol).

-

While maintaining the temperature below 10°C, add hydrazine hydrate (0.1 mol) dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure. The resulting white solid is 4-ethyl-3-thiosemicarbazide. Recrystallize from ethanol to purify.

-

Scientist's Note: The reaction is exothermic. Maintaining a low temperature during the addition of hydrazine hydrate is critical to prevent side reactions and ensure a high yield of the desired thiosemicarbazide intermediate.

-

Step 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethyl-thiosemicarbazide

-

Dissolve 4-ethyl-3-thiosemicarbazide (0.05 mol) in 50 mL of anhydrous pyridine in a 250 mL flask.

-

Cool the mixture in an ice bath.

-

Add cyclopentanecarbonyl chloride (0.05 mol) dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the mixture into 200 mL of ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry. This yields the acylthiosemicarbazide intermediate.

Step 3: Cyclization to this compound

-

Suspend the dried 1-(cyclopentanecarbonyl)-4-ethyl-thiosemicarbazide (0.04 mol) in 100 mL of 8% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~5-6.

-

A white precipitate of the target compound will form. Filter the solid, wash with cold water until the washings are neutral, and then dry.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Rationale: The strong alkaline medium (NaOH) and heat provide the necessary energy for the intramolecular cyclodehydration of the acylthiosemicarbazide to form the stable 1,2,4-triazole ring.[12]

-

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

FT-IR: Look for characteristic peaks for N-H, S-H (can be broad), C=N, and C-S stretching.[10][13]

-

¹H-NMR & ¹³C-NMR: Confirm the presence of cyclopentyl and ethyl protons and carbons, as well as the signals from the triazole ring. The thiol proton (SH) or thione N-H proton often appears as a broad singlet at a downfield chemical shift (~13-14 ppm).[9][14][15]

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Potential Application: Anticancer Activity

The 1,2,4-triazole nucleus is a key feature in several anticancer agents.[1][2] Derivatives have been shown to act as inhibitors of crucial targets like EGFR, BRAF, and tubulin.[5] The introduction of a cyclopentyl group may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Anticancer Screening Workflow

Caption: A tiered workflow for evaluating anticancer potential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of a compound against cancer cell lines.[5][16][17]

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (media with 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Summarize the IC₅₀ values in a table for clear comparison across different cell lines.

| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |

| This compound | A549 | 8.5 |

| MCF-7 | 15.2 | |

| HT-29 | 6.8 | |

| Doxorubicin (Positive Control) | A549 | 0.5 |

Interpretation: An IC₅₀ value below 10 µM is generally considered a promising result for a novel compound, warranting further investigation into its mechanism of action.[17]

Potential Application: Antimicrobial Activity

1,2,4-triazole-3-thiol derivatives are well-documented for their potent antimicrobial and antifungal activities.[7][18][19][20][21] The thiol/thione tautomerism of the C=S group is often crucial for biological activity. This section provides protocols to screen for both antibacterial and antifungal properties.

Protocol: Antibacterial Screening (Agar Well Diffusion Method)

This is a preliminary qualitative test to assess antibacterial activity.[18]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.

-

Plating: Evenly swab the bacterial inoculum over the entire surface of the MHA plates.

-

Well Creation: Use a sterile cork borer to create uniform wells (6 mm diameter) in the agar.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into the wells. Use a known antibiotic (e.g., Gentamicin) as a positive control and pure DMSO as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol: Quantitative Antifungal Screening (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth.[7][19]

-

Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the fungal inoculum to each well to achieve a final concentration of ~1 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum). Use a standard antifungal like Fluconazole as a positive control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Application: Anti-inflammatory Activity

Many 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][8][22][23]

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.[6][23]

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Control (Vehicle, e.g., 0.5% CMC solution).

-

Group II: Standard (Indomethacin, 10 mg/kg, p.o.).

-

Group III: Test Compound (e.g., 20 mg/kg, p.o.).

-

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

-

Calculation: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

-

Ethical Consideration: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of triazole derivatives. [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. tandfonline.com [tandfonline.com]

- 18. v3.pjsir.org [v3.pjsir.org]

- 19. connectjournals.com [connectjournals.com]

- 20. asianpubs.org [asianpubs.org]

- 21. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 22. [PDF] TRIAZOLE AS ANTI-INFLAMMATORY AGENT: A SHORT REVIEW | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol as a Versatile Building Block for Novel Heterocycles

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and diverse applications.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including antifungal agents like fluconazole and itraconazole, as well as antiviral and anticancer therapeutics.[4] The unique electronic properties and metabolic stability conferred by the triazole nucleus make it an attractive scaffold for the design of novel bioactive molecules.[2][4] Specifically, 1,2,4-triazole-3-thiol derivatives serve as highly versatile synthetic intermediates, with the thiol group providing a reactive handle for a variety of chemical transformations. These transformations allow for the construction of more complex molecular architectures, such as Schiff bases, Mannich bases, and fused heterocyclic systems, which often exhibit enhanced biological profiles.[1][5][6]

This guide provides a comprehensive overview of the synthesis and application of a specific, yet underexplored, derivative: 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol . The introduction of a lipophilic cyclopentyl group at the C5 position and an ethyl group at the N4 position is anticipated to modulate the physicochemical properties of the resulting heterocyclic compounds, potentially enhancing their membrane permeability and target engagement. These detailed protocols are designed for researchers and professionals in drug development, offering a roadmap for leveraging this promising building block in the synthesis of novel therapeutic agents and functional materials.

PART 1: Synthesis of this compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the cyclization of a corresponding thiosemicarbazide derivative in an alkaline medium.[7][8][9] This transformation is a robust and high-yielding reaction, making it an ideal choice for the preparation of our target compound.

Proposed Synthetic Pathway

The synthesis commences with the reaction of cyclopentanecarboxylic acid hydrazide with ethyl isothiocyanate to form the key intermediate, 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide. This intermediate is then subjected to intramolecular cyclization under basic conditions to yield the desired this compound.

Caption: Proposed synthesis of the target triazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide

-

To a stirred solution of cyclopentanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (150 mL), add ethyl isothiocyanate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the crude 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide.

-

Recrystallize the crude product from ethanol to obtain a pure white solid.

Step 2: Synthesis of this compound

-

Suspend the purified 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Reflux the mixture for 6-8 hours. The reaction can be monitored by observing the dissolution of the starting material and subsequent formation of a new precipitate upon acidification.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the clear filtrate with dilute hydrochloric acid to a pH of approximately 5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Expected Characterization Data

The following table outlines the expected characterization data for the synthesized compounds, based on analogous structures reported in the literature.

| Compound | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) | Expected Key IR (cm⁻¹) Signals | Expected Key ¹H NMR (δ, ppm) Signals |

| 1-(Cyclopentanecarbonyl)-4-ethylthiosemicarbazide | C₉H₁₇N₃OS | 85-95 | 160-170 | 3300-3100 (N-H), 1680 (C=O), 1550 (C=S) | 9.5-8.0 (br s, 3H, NH), 3.5 (q, 2H, N-CH₂), 2.8 (quint, 1H, CH-cyclopentyl), 1.8-1.5 (m, 8H, cyclopentyl-CH₂), 1.2 (t, 3H, CH₃) |

| This compound | C₉H₁₅N₃S | 75-85 | 180-190 | 3100-2900 (N-H), 2600-2500 (S-H, weak), 1610 (C=N), 1500 (C=C) | 13.5 (br s, 1H, SH), 4.1 (q, 2H, N-CH₂), 3.3 (quint, 1H, CH-cyclopentyl), 1.9-1.6 (m, 8H, cyclopentyl-CH₂), 1.3 (t, 3H, CH₃) |

PART 2: Application in the Synthesis of Novel Heterocycles

The synthesized this compound is a versatile building block for the construction of a variety of heterocyclic systems with potential biological activities. The presence of the reactive thiol group and the N-H of the triazole ring allows for derivatization at multiple sites.

A. Synthesis of Schiff Bases

Schiff bases derived from 1,2,4-triazole-3-thiols are known to possess significant antimicrobial and antifungal properties.[1][10][11][12][13][14] The reaction involves the condensation of the amino group of a 4-amino-1,2,4-triazole-3-thiol with an aldehyde or ketone. While our target molecule has an ethyl group at the N4 position, we can first synthesize the 4-amino precursor and then proceed to the Schiff base formation.

Alternatively, the thiol group can be alkylated and the resulting intermediate can be further functionalized. A more direct approach for our N4-ethylated triazole is to utilize the reactivity of the thiol group to synthesize S-substituted derivatives which can then be converted to other heterocyclic systems.

However, for the purpose of demonstrating the versatility of the triazole scaffold, we will outline a protocol for the synthesis of Schiff bases from the corresponding 4-amino derivative.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpasjournals.com [bpasjournals.com]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. nepjol.info [nepjol.info]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some novel Schiff bases containing 1,2,4-triazole ring | European Journal of Chemistry [eurjchem.com]

Application Notes and Protocols for In Vitro Antimicrobial Screening of Triazole-Thiol Derivatives

Introduction: The Imperative for Rigorous Screening of Novel Triazole-Thiol Antimicrobials

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Among the promising classes of heterocyclic compounds, 1,2,4-triazole-3-thiol derivatives have emerged as a focal point of intensive research due to their broad-spectrum biological activities, including significant antibacterial and antifungal properties.[2][3][4] These compounds often exhibit their antimicrobial effects through mechanisms analogous to classical triazole antifungals, which involve the inhibition of crucial enzymes in microbial cell wall synthesis.[1][5][6][7][8] Specifically, they can target cytochrome P450-dependent 14α-demethylase, an enzyme vital for the conversion of lanosterol to ergosterol in fungi, thereby compromising the integrity of the fungal cell membrane.[1][7][8]

The translation of these promising synthetic derivatives from the bench to potential clinical applications is critically dependent on robust, reproducible, and well-characterized in vitro screening methodologies. This guide provides a comprehensive overview and detailed protocols for the primary antimicrobial susceptibility testing (AST) of triazole-thiol derivatives. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[9][10][11][12][13][14]

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind critical procedural choices. By understanding the "why" behind the "how," researchers can better troubleshoot experiments and interpret results with confidence, accelerating the identification of lead compounds in the fight against infectious diseases.

Mechanism of Action: A Foundational Understanding

The antimicrobial activity of triazole derivatives is primarily attributed to their ability to interfere with sterol biosynthesis in fungi.[1][6][8] The five-membered triazole ring, containing three nitrogen atoms, plays a crucial role in binding to the heme iron of cytochrome P450 enzymes.[1][6] This interaction inhibits the 14α-demethylase enzyme, which is essential for the demethylation of lanosterol to ergosterol.[1][7] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to growth inhibition or cell death.[7][8] The incorporation of a thiol group into the triazole scaffold can modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to the target enzyme or conferring additional mechanisms of action.[2][4][15]

Core Screening Methodologies: A Triad of Assays